molecular formula C13H13N B072538 4'-Methyl-biphenyl-2-ylamine CAS No. 1204-43-9

4'-Methyl-biphenyl-2-ylamine

Cat. No. B072538
CAS No.: 1204-43-9
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

A stirred solution of 2-iodoaniline (5.0 g, 22.8 mmol), and 4-methylphenylboronic acid (3.1 g, 22.8 mmol) in tetrahydrofuran was treated under argon with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (1:1) (0.37 g, 0.46 mmol), and a 5.0 N sodium hydroxide solution (9.1 mL, 45.7 mmol). The reaction mixture was heated under reflux for 24 hours, cooled to room temperature, and washed with a saturated, aqueous, sodium chloride solution. The aqueous phase was further extracted with ethyl acetate (3×). The combined organic phase was dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:12) to yield the title compound (3.26 g, 17.8 mmol, 78%) as an orange oil;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.ClCCl.[OH-].[Na+]>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[C:3]([NH2:4])=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:12][CH:11]=1 |f:3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
0.37 g
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with a saturated, aqueous, sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate-hexane (1:12)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.8 mmol
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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